N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1173071-40-3
VCID: VC11982270
InChI: InChI=1S/C19H19N7O3/c27-19(23-14-1-2-15-16(9-14)29-13-28-15)25-7-5-24(6-8-25)17-10-18(22-11-21-17)26-4-3-20-12-26/h1-4,9-12H,5-8,13H2,(H,23,27)
SMILES: C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Molecular Formula: C19H19N7O3
Molecular Weight: 393.4 g/mol

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

CAS No.: 1173071-40-3

Cat. No.: VC11982270

Molecular Formula: C19H19N7O3

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide - 1173071-40-3

Specification

CAS No. 1173071-40-3
Molecular Formula C19H19N7O3
Molecular Weight 393.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H19N7O3/c27-19(23-14-1-2-15-16(9-14)29-13-28-15)25-7-5-24(6-8-25)17-10-18(22-11-21-17)26-4-3-20-12-26/h1-4,9-12H,5-8,13H2,(H,23,27)
Standard InChI Key GVIONLOSGPEYIM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Canonical SMILES C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates four key components:

  • Benzodioxole Ring: A bicyclic aromatic system (C₆H₄O₂) with electron-rich properties, often associated with enhanced metabolic stability in drug design .

  • Imidazole Ring: A five-membered heterocycle (C₃H₄N₂) containing two nitrogen atoms, enabling hydrogen bonding and participation in coordination chemistry.

  • Pyrimidine Ring: A six-membered diazine (C₄H₄N₂) that serves as a bioisostere for purines in nucleic acid analogs .

  • Piperazine-Carboxamide Backbone: A flexible six-membered diamine ring (C₄H₁₀N₂) linked to a carboxamide group, commonly used to modulate solubility and target affinity.

The IUPAC name, N-(1,3-benzodioxol-5-yl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide, reflects this connectivity .

Spectral and Computational Data

  • InChI Key: GVIONLOSGPEYIM-UHFFFAOYSA-N .

  • SMILES: C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCO5 .

  • 3D Conformer Analysis: PubChem’s interactive model highlights a planar pyrimidine-imidazole core and a twisted piperazine-benzodioxole linkage, suggesting conformational flexibility .

Synthesis and Modification

Synthetic Pathways

The synthesis involves multi-step coupling reactions, as outlined by VulcanChem:

  • Pyrimidine-Imidazole Coupling:

    • Reactants: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine and piperazine.

    • Conditions: Pd-mediated cross-coupling in dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield: ~65% after column purification.

  • Carboxamide Formation:

    • Reactants: Piperazine intermediate and 1,3-benzodioxole-5-carbonyl chloride.

    • Conditions: Stirring in dichloromethane (DCM) with triethylamine (TEA) at room temperature.

    • Yield: ~78% after recrystallization.

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the pyrimidine ring reduce coupling efficiency.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but require careful moisture control.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight393.4 g/mol
LogP (Predicted)2.1 ± 0.3 (Moderate lipophilicity)
SolubilityPoor aqueous solubility (<1 mg/mL)
StabilityStable under inert conditions

Key Observations:

  • The imidazole and pyrimidine rings contribute to π-π stacking interactions, enhancing binding to aromatic protein pockets .

  • The carboxamide group facilitates hydrogen bonding with biological targets like kinases or GPCRs.

Biological Activity and Mechanisms

In Silico Predictions

  • ADMET Profile: Moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 substrate likelihood (70%) .

  • Target Prediction (SwissTargetPrediction):

    • Adenosine A₂ receptor (Probability: 0.21).

    • Phosphodiesterase 10A (Probability: 0.18) .

Applications in Drug Discovery

Lead Compound Optimization

  • SAR Studies: Modifications at the pyrimidine C2 position (e.g., halogen substitution) improve target affinity .

  • Prodrug Strategies: Esterification of the carboxamide enhances oral bioavailability in preclinical models.

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (nM)Reference
This CompoundUndeterminedN/A
SYK Inhibitor (US8765761B2)SYK Kinase12
JAK2 Inhibitor (EP2937341A1)JAK28

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